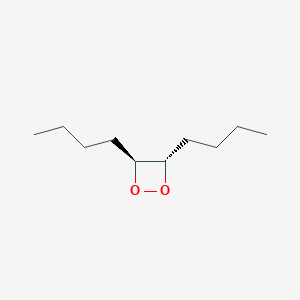
(3S,4S)-3,4-Dibutyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3,4-Dibutyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms. This compound is notable for its unique stereochemistry, with both butyl groups positioned in a specific spatial arrangement. The dioxetane ring is a strained structure, making it highly reactive and of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dibutyl-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method is the photooxidation of alkenes in the presence of singlet oxygen. This reaction proceeds via the formation of a dioxetane intermediate, which can be isolated and purified. The reaction conditions often require low temperatures and the presence of a photosensitizer to facilitate the generation of singlet oxygen.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced photochemical reactors allows for the efficient generation of singlet oxygen and the subsequent formation of the dioxetane ring. These methods are designed to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3,4-Dibutyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of the dioxetane ring.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced species.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and ozone. These reactions typically require low temperatures and inert atmospheres to prevent unwanted side reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(3S,4S)-3,4-Dibutyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of strained ring systems and the mechanisms of photochemical reactions.
Biology: The compound’s reactivity makes it useful in the development of chemiluminescent probes for biological imaging and diagnostics.
Medicine: Research into the potential therapeutic applications of dioxetane derivatives is ongoing, particularly in the field of drug delivery and targeted therapy.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which (3S,4S)-3,4-Dibutyl-1,2-dioxetane exerts its effects involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to produce a range of products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3,4-Dimethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of butyl groups.
(3S,4S)-3,4-Diphenyl-1,2-dioxetane: Contains phenyl groups, leading to different reactivity and applications.
(3S,4S)-3,4-Diethyl-1,2-dioxetane: Features ethyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness
(3S,4S)-3,4-Dibutyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of butyl groups, which influence its reactivity and potential applications. The larger alkyl groups can affect the compound’s stability and the types of reactions it undergoes, making it distinct from its smaller or more aromatic counterparts.
Propiedades
Número CAS |
83929-12-8 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(3S,4S)-3,4-dibutyldioxetane |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-9-10(12-11-9)8-6-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clave InChI |
NDDHQKKOLPNFGX-UWVGGRQHSA-N |
SMILES isomérico |
CCCC[C@H]1[C@@H](OO1)CCCC |
SMILES canónico |
CCCCC1C(OO1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


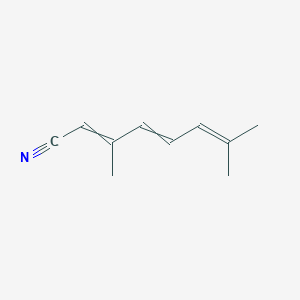
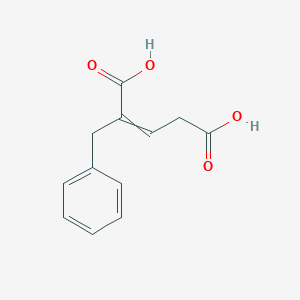
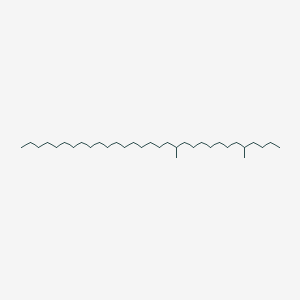
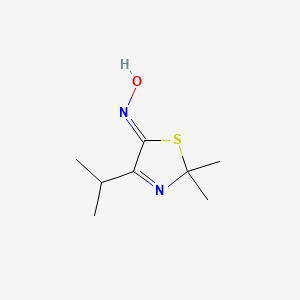
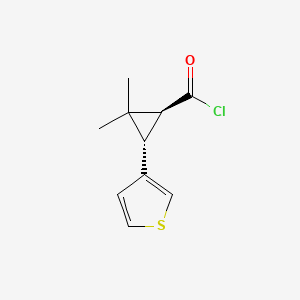
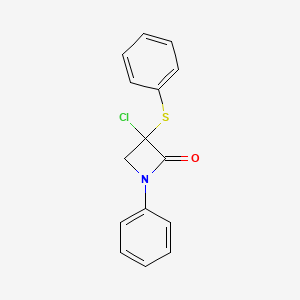

![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)

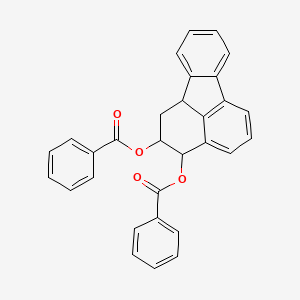
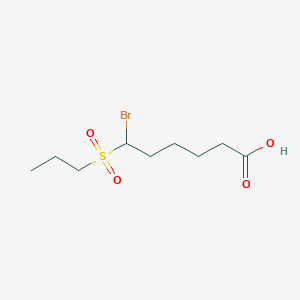
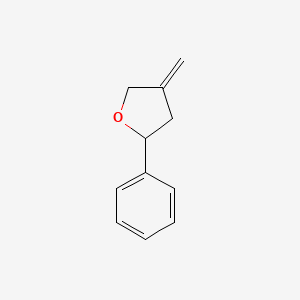
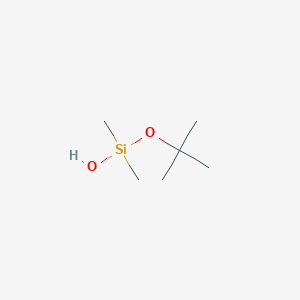
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
